1-Hydroxy-2-iminoquinoline-3-carboxylic acid
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Overview
Description
1-Hydroxy-2-iminoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 1-Hydroxy-2-iminoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with malonic acid equivalents . Another approach includes the use of substituted o-amino acetophenone derivatives with enolisable ketones under catalytic conditions . Industrial production methods often employ these synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
1-Hydroxy-2-iminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-Hydroxy-2-iminoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-iminoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-Hydroxy-2-iminoquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: Known for their antineoplastic activity and ability to inhibit MAP kinase pathways.
Quinolines with nitrile functionality: Exhibiting antiallergic, antiasthmatic, and antiarthritic properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
22483-84-7 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-hydroxy-2-iminoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12(9)15/h1-5,11,15H,(H,13,14) |
InChI Key |
YIIMHQLQRROCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)N2O)C(=O)O |
Origin of Product |
United States |
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